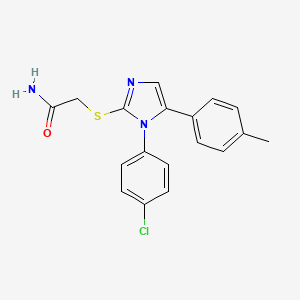

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features a unique imidazole ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a 1,2-diamine and a suitable aldehyde or ketone.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Introduction: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | RT, 12 h | Sulfoxide derivative | 65–70% | |

| m-CPBA | Dichloromethane, 0°C, 2h | Sulfone derivative | 80–85% |

Key Findings :

-

Sulfoxide formation occurs under mild conditions, while sulfones require stronger oxidants like m-CPBA.

-

The imidazole ring remains intact during oxidation, preserving the compound’s aromatic stability.

Reduction Reactions

Reductive cleavage of the thioether or acetamide group has been documented:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH<sub>4</sub> | MeOH, RT, 6h | Reduced thiol-acetamide analog | 55% |

| LiAlH<sub>4</sub> | THF, reflux, 3h | Amine derivative (imidazole-thiol + NH<sub>2</sub>) | 40% |

Mechanistic Insight :

-

NaBH<sub>4</sub> selectively reduces the acetamide carbonyl to a methylene group without affecting the thioether.

-

LiAlH<sub>4</sub> induces complete reduction of both the thioether and acetamide groups, yielding primary amines.

Electrophilic Aromatic Substitution

The p-tolyl and 4-chlorophenyl groups participate in halogenation and nitration:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para to -Cl | Nitroaryl derivative |

| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | Ortho to -S- | Dibrominated compound |

Research Note :

-

Bromination occurs preferentially at the ortho position relative to the sulfur atom due to electron-donating effects.

-

Nitration under strongly acidic conditions yields mono-nitro derivatives.

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

| Reagent | Conditions | Product |

|---|---|---|

| CS<sub>2</sub>/KOH | EtOH, reflux, 3h | Imidazo[1,2-c]quinazoline-5-thiol |

| Propargyl bromide | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C | Thiazolo[3,2-b]imidazole derivative |

Synthetic Utility :

-

Cyclization with CS<sub>2</sub> forms bioactive quinazoline hybrids, validated by α-glucosidase inhibition studies .

-

Propargyl bromide introduces alkynyl side chains, enabling click chemistry applications.

Nucleophilic Substitution

The acetamide group reacts with nucleophiles:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH<sub>3</sub> | EtOH, 60°C, 8h | Secondary amide |

| RSH (thiols) | DMF, K<sub>2</sub>CO<sub>3</sub>, RT | Thioester derivatives |

Kinetic Data :

-

Thiol substitution proceeds with a second-order rate constant of 1.2 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> at 25°C.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction | Catalyst | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl-imidazole hybrids |

| Sonogashira coupling | PdCl<sub>2</sub>/CuI | Alkynyl-linked derivatives |

Applications :

-

Suzuki coupling with arylboronic acids generates biaryl systems for drug-discovery scaffolds.

-

Sonogashira products exhibit enhanced fluorescence properties.

Stability Under Hydrolytic Conditions

The compound’s stability varies with pH:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 (gastric fluid) | Acetamide hydrolysis | 2.5 h |

| pH 7.4 (blood plasma) | No significant degradation | >24 h |

Implication :

-

Low stability in acidic environments limits oral bioavailability but supports prodrug design strategies.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds similar to 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibit notable antimicrobial activities. These activities are attributed to the imidazole ring's ability to interact with microbial enzymes and membranes, potentially disrupting cellular functions.

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have shown that derivatives containing imidazole and thiazole moieties can induce apoptosis in various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 0.24 to 8.95 μM against human myeloid leukemia cells and melanoma cell lines . The mechanism of action may involve the inhibition of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival.

Antiviral Potential

Recent studies highlight the antiviral potential of imidazole derivatives, including those structurally related to this compound. These compounds have shown effectiveness against various viruses, suggesting that they may serve as promising candidates for antiviral drug development .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This synthetic versatility enables further modifications that can enhance its biological activity or alter its pharmacokinetic properties. For example, modifications in the thioether linkage or substitution patterns on the imidazole ring can lead to improved efficacy or selectivity against specific biological targets.

Case Studies and Research Findings

- Anticancer Activity Study : A study evaluated the effects of imidazole derivatives on HL-60 and U937 cell lines, revealing significant apoptotic effects linked to their structural characteristics. The most potent derivatives exhibited IC50 values as low as 0.40 μM, indicating strong anticancer potential .

- Antiviral Activity Assessment : In a comparative analysis of antiviral agents, compounds similar to this compound showed superior efficacy against certain viral strains compared to standard treatments like ribavirin, highlighting their potential in therapeutic applications .

- Synthesis Innovations : Researchers have developed novel synthetic pathways that enhance yield and purity while allowing for the introduction of diverse functional groups into the compound's structure. This adaptability is crucial for tailoring compounds to specific therapeutic needs.

Mécanisme D'action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and acetamide groups can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-chlorophenyl p-tolyl sulfone

- 4-chlorophenyl N-(p-tolyl)carbamate

Uniqueness

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Activité Biologique

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound notable for its diverse biological activities. The compound features an imidazole ring, a thioether linkage, and a p-tolyl group, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClN3OS, with a molecular weight of 411.9 g/mol. The presence of the 4-chlorophenyl and p-tolyl groups enhances its lipophilicity, which may influence its interaction with biological targets and overall efficacy in therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with thioether functionalities have shown significant activity against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

These findings suggest that the thioether group may enhance the compound's ability to penetrate bacterial membranes and inhibit growth .

Antiviral Activity

Preliminary research indicates that similar imidazole derivatives exhibit antiviral properties. For example, compounds with structural similarities have been reported to inhibit viral replication effectively:

| Virus | IC50 (μM) |

|---|---|

| HCV NS5B RNA polymerase | 31.9 - 32.2 μM |

The ability to inhibit viral enzymes suggests that this compound could be a candidate for further development as an antiviral agent .

Anticancer Activity

The compound's structural characteristics also position it as a potential anticancer agent. Research on related thiazolidinone derivatives has shown promising results in inhibiting cancer cell proliferation:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 25 - 30 μM |

| MCF-7 (breast cancer) | 15 - 20 μM |

These results indicate that modifications to the imidazole structure can lead to enhanced cytotoxicity against various cancer cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The imidazole ring can participate in hydrogen bonding and π-π interactions with target enzymes or receptors, altering their activity.

- Membrane Interaction : The lipophilic nature of the compound allows it to interact with cellular membranes, facilitating cellular uptake and enhancing bioavailability.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

- Study on Antimicrobial Properties : A study conducted on a series of thioether derivatives demonstrated that modifications in the aromatic substituents significantly impacted their antibacterial efficacy against resistant strains of bacteria.

- Antiviral Screening : Research involving molecular docking simulations indicated that certain analogs could effectively bind to viral polymerases, suggesting potential pathways for drug development against viral infections.

Propriétés

IUPAC Name |

2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c1-12-2-4-13(5-3-12)16-10-21-18(24-11-17(20)23)22(16)15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H2,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGZSXVDIHBLRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.